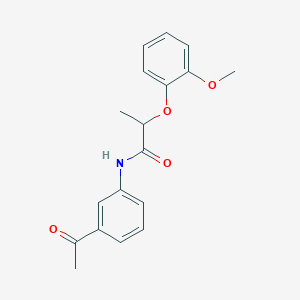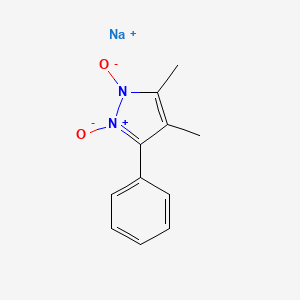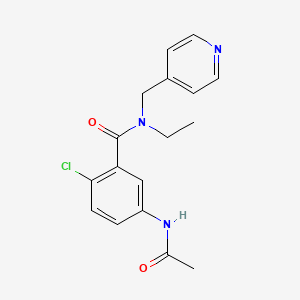
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide
説明
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide, also known as EMD 57033, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a selective antagonist for the 5-HT6 receptor, which is a type of serotonin receptor found in the brain. The 5-HT6 receptor has been implicated in a variety of physiological and pathological processes, including cognition, appetite regulation, and psychiatric disorders. Therefore, studying the effects of EMD 57033 on this receptor may provide valuable insights into these processes.
作用機序
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 acts as a selective antagonist for the 5-HT6 receptor. This means that it binds to the receptor and prevents it from being activated by serotonin, which is the natural ligand for this receptor. By blocking the activation of the 5-HT6 receptor, this compound 57033 can alter the signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The effects of this compound 57033 on the 5-HT6 receptor are complex and depend on the specific physiological or pathological process being studied. However, some general effects of this compound 57033 on the brain and body have been observed. For example, this compound 57033 has been shown to increase levels of the neurotransmitter acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce levels of the hormone ghrelin, which is involved in appetite regulation, leading to decreased food intake and body weight.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 in scientific research is its selectivity for the 5-HT6 receptor. This allows researchers to specifically target this receptor and study its effects without affecting other serotonin receptors or other signaling pathways. However, one limitation of using this compound 57033 is its relatively low potency compared to other 5-HT6 receptor antagonists. This may require higher doses of this compound 57033 to achieve the desired effects, which could lead to non-specific effects or toxicity.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 and the 5-HT6 receptor. One area of interest is the potential therapeutic use of this compound 57033 for cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dose and treatment duration for these conditions. Another area of interest is the role of the 5-HT6 receptor in other physiological processes, such as circadian rhythm regulation and immune function. Studying the effects of this compound 57033 on these processes may provide new insights into the functions of this receptor. Finally, the development of more potent and selective 5-HT6 receptor antagonists may lead to improved therapeutic options for a variety of conditions.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide 57033 has been used in a variety of scientific studies to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. For example, this compound 57033 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that this compound 57033 may have therapeutic potential for these conditions.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-15-11-9-14(10-12-15)19-18(20)13(2)23-17-8-6-5-7-16(17)21-3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHWEPVKDYYHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![(tetrahydrofuran-2-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B3963178.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3963184.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963195.png)


![2-[benzyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B3963205.png)
![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3963214.png)


![3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963229.png)